

# A Theoretical Investigation of 1,3-Bis(carboxyphenoxy)propane: A Whitepaper

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## Compound of Interest

Compound Name: 1,3-Bis(carboxyphenoxy)propane

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a proposed theoretical and computational investigation of **1,3-Bis(carboxyphenoxy)propane**, a molecule of interest in drug delivery and polymer chemistry. Due to a lack of existing theoretical studies, this paper serves as a technical guide for future research, detailing potential experimental protocols and the expected insights to be gained.

## Introduction

**1,3-Bis(carboxyphenoxy)propane** is a versatile organic molecule utilized as a monomer in the synthesis of polyanhydrides and polyamides.<sup>[1]</sup> These polymers have shown significant promise as biodegradable carriers for drug delivery applications.<sup>[2]</sup> While experimental data on its synthesis and some polymeric derivatives exist, a thorough theoretical understanding of the molecule's conformational landscape, electronic properties, and reactivity is currently absent from the scientific literature. This whitepaper proposes a comprehensive in-silico investigation to elucidate these properties, which is crucial for the rational design of novel polymers and drug delivery systems with tailored characteristics.

## Current State of Knowledge

Experimental studies have successfully demonstrated the synthesis of **1,3-Bis(carboxyphenoxy)propane** and its subsequent polymerization.<sup>[1][3]</sup> Spectroscopic and thermal analysis of polyamides derived from this monomer have provided some initial

characterization.<sup>[1]</sup> However, to the best of our knowledge, no dedicated theoretical studies on the conformational analysis, electronic structure, or reactivity of the **1,3-Bis(carboxyphenoxy)propane** monomer have been published.

## Known Experimental Data

A summary of the available experimental and computed data for **1,3-Bis(carboxyphenoxy)propane** is presented below.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>16</sub> O <sub>6</sub>	PubChem <sup>[4]</sup>
Molecular Weight	316.31 g/mol	PubChem <sup>[4]</sup>
Melting Point	318–320 °C	ResearchGate <sup>[1]</sup>
FT-IR (KBr, cm <sup>-1</sup> )		
O-H (acid)	2511–3016 (broad)	ResearchGate <sup>[1]</sup>
C=O (acid)	1678	ResearchGate <sup>[1]</sup>
C=C (aromatic)	1606	ResearchGate <sup>[1]</sup>
C-O (ether)	1249, 1170	ResearchGate <sup>[1]</sup>

## Proposed Theoretical Investigations

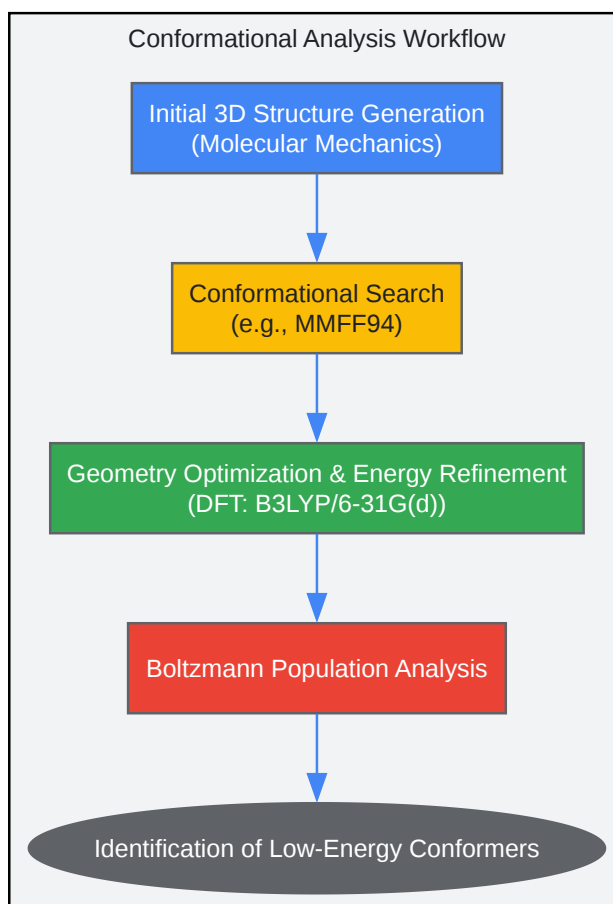
To bridge the knowledge gap, a multi-faceted computational study is proposed. This investigation will focus on three key areas: conformational analysis, electronic structure and property prediction, and reactivity analysis.

## Conformational Analysis

The flexible propane linker in **1,3-Bis(carboxyphenoxy)propane** allows for a multitude of conformations, which will significantly influence its behavior in solution and its packing in the solid state. A thorough conformational search is proposed to identify the low-energy conformers.

Experimental Protocol:

- Initial Structure Generation: A 3D structure of **1,3-Bis(carboxyphenoxy)propane** will be generated using molecular mechanics.
- Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface.
- Geometry Optimization and Energy Refinement: The geometries of the identified unique conformers will be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
- Population Analysis: The relative populations of the conformers at a given temperature will be calculated based on their Boltzmann distribution.



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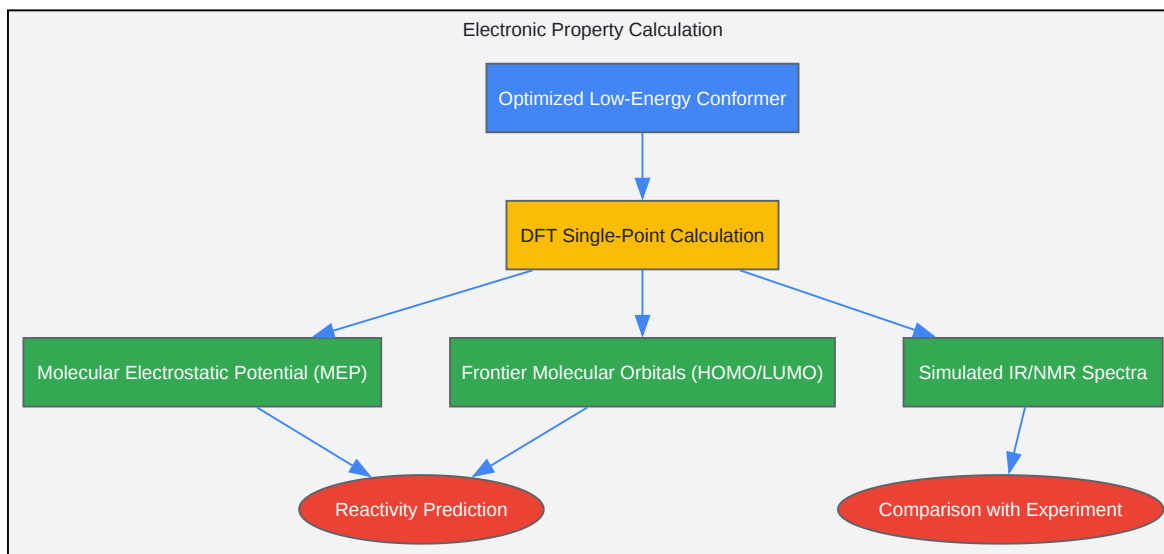
Proposed workflow for the conformational analysis of **1,3-Bis(carboxyphenoxy)propane**.

## Electronic Structure and Property Prediction

DFT calculations will be employed to determine the electronic properties of the most stable conformers. This will provide insights into the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

### Experimental Protocol:

- **Wavefunction and Electron Density Analysis:** Perform single-point energy calculations on the optimized geometries of the lowest energy conformers to obtain the molecular orbitals and electron density.
- **Molecular Electrostatic Potential (MEP):** Calculate the MEP to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
- **Frontier Molecular Orbital (FMO) Analysis:** Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess the molecule's chemical reactivity and kinetic stability.
- **Spectroscopic Properties:** Simulate the IR and NMR spectra and compare them with the available experimental data for validation of the computational methodology.



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Workflow for the calculation of electronic and spectroscopic properties.

## Reactivity Analysis

Understanding the reactivity of **1,3-Bis(carboxyphenoxy)propane** is key to optimizing polymerization reactions and predicting potential degradation pathways.

Experimental Protocol:

- **Deprotonation Energies:** Calculate the gas-phase and solution-phase acidity of the carboxylic acid protons to understand their reactivity in polymerization reactions.
- **Radical Stability:** Investigate the stability of potential radical species that could be formed during degradation processes by calculating bond dissociation energies.
- **Reaction Pathway Analysis:** For key polymerization steps, transition state theory can be employed to calculate activation energies and reaction rates.

## Expected Outcomes

This proposed theoretical investigation is expected to yield a comprehensive understanding of the molecular properties of **1,3-Bis(carboxyphenoxy)propane**. The anticipated outcomes include:

- A detailed map of the conformational landscape, identifying the most stable conformers.
- Prediction of key electronic properties, including reactivity indicators and simulated spectra.
- Insights into the molecule's reactivity, guiding the synthesis of novel polymers.

This in-silico approach will provide a solid theoretical foundation to complement and guide future experimental work, ultimately accelerating the development of new materials based on **1,3-Bis(carboxyphenoxy)propane** for drug delivery and other biomedical applications.

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